molecular formula C18H17ClN4O B13940876 5,6-Dihydro-8-chloro-1-(p-methoxyphenyl)-4-methyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine CAS No. 54028-90-9

5,6-Dihydro-8-chloro-1-(p-methoxyphenyl)-4-methyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine

Cat. No.: B13940876
CAS No.: 54028-90-9
M. Wt: 340.8 g/mol
InChI Key: GDOAGQCHSLNEBV-UHFFFAOYSA-N
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Description

8-Chloro-5,6-dihydro-1-(4-methoxyphenyl)-4-methyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine is a complex heterocyclic compound that belongs to the class of triazolobenzodiazepines This compound is characterized by its unique structure, which includes a triazole ring fused to a benzodiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-5,6-dihydro-1-(4-methoxyphenyl)-4-methyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline with suitable amines in the presence of a base like triethylamine and a solvent such as xylene can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced techniques such as continuous flow synthesis and automated reaction monitoring can enhance the efficiency of the production process. Additionally, the selection of appropriate catalysts and reaction conditions is crucial to minimize by-products and ensure the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-5,6-dihydro-1-(4-methoxyphenyl)-4-methyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the chloro substituent.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

8-Chloro-5,6-dihydro-1-(4-methoxyphenyl)-4-methyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-5,6-dihydro-1-(4-methoxyphenyl)-4-methyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine involves its interaction with specific molecular targets, such as benzodiazepine receptors in the central nervous system. By binding to these receptors, the compound modulates the activity of neurotransmitters, leading to its anxiolytic and sedative effects. The pathways involved include the enhancement of gamma-aminobutyric acid (GABA) activity, which results in the inhibition of neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-5,6-dihydro-1-(4-methoxyphenyl)-4-methyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro and methoxyphenyl groups enhances its binding affinity to benzodiazepine receptors, making it a valuable compound for therapeutic applications.

Properties

CAS No.

54028-90-9

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

IUPAC Name

8-chloro-1-(4-methoxyphenyl)-4-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine

InChI

InChI=1S/C18H17ClN4O/c1-11-10-20-15-9-13(19)5-8-16(15)23-17(11)21-22-18(23)12-3-6-14(24-2)7-4-12/h3-9,11,20H,10H2,1-2H3

InChI Key

GDOAGQCHSLNEBV-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(C=CC(=C2)Cl)N3C1=NN=C3C4=CC=C(C=C4)OC

Origin of Product

United States

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